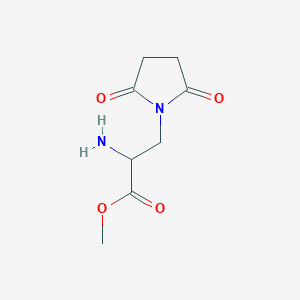

Methyl 2-amino-3-(2,5-dioxopyrrolidin-1-yl)propanoate

Description

Methyl 2-amino-3-(2,5-dioxopyrrolidin-1-yl)propanoate is an amino ester derivative featuring a 2,5-dioxopyrrolidine (succinimide) moiety. The ester group enhances solubility in organic solvents, while the dioxopyrrolidinyl ring may confer reactivity in nucleophilic substitution or crosslinking reactions. Its molecular formula is C₈H₁₂N₂O₄, with a molecular weight of 200.20 g/mol.

Properties

Molecular Formula |

C8H12N2O4 |

|---|---|

Molecular Weight |

200.19 g/mol |

IUPAC Name |

methyl 2-amino-3-(2,5-dioxopyrrolidin-1-yl)propanoate |

InChI |

InChI=1S/C8H12N2O4/c1-14-8(13)5(9)4-10-6(11)2-3-7(10)12/h5H,2-4,9H2,1H3 |

InChI Key |

SKMVBOFNQPCSTG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CN1C(=O)CCC1=O)N |

Origin of Product |

United States |

Preparation Methods

Coupling-Mediated Synthesis

This method utilizes peptide-coupling reagents to introduce the 2,5-dioxopyrrolidinyl group onto a methyl 2-aminopropanoate backbone.

- Step 1 : Activate 2,5-dioxopyrrolidine-1-carboxylic acid with HATU (1.1 eq) and DIEA (3 eq) in DMF.

- Step 2 : React with methyl 2-aminopropanoate hydrochloride (1 eq) at 20°C for 14 hours.

- Step 3 : Purify via silica gel chromatography (ethyl acetate/hexanes gradient) followed by reverse-phase HPLC.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 65–91% (analogous) | |

| Reaction Time | 12–14 hours | |

| Key Reagents | HATU, DIEA, DMF |

Advantages : High regioselectivity and compatibility with acid-labile groups.

Cyclization of Precursor Amides

Formation of the 2,5-dioxopyrrolidinyl ring via intramolecular cyclization of a β-amido ester intermediate.

- Step 1 : React methyl 2-amino-3-(2-carboxyethyl)propanoate with ammonium chloride under dehydrating conditions (e.g., SOCl₂).

- Step 2 : Heat at reflux in THF/H₂O to facilitate cyclization.

- Step 3 : Isolate via acid-base extraction and recrystallization.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Cyclization Temp | 80–100°C | |

| Solvent System | THF/H₂O (4:1) |

Limitations : Requires precise stoichiometry to avoid oligomerization.

Nucleophilic Substitution

Introducing the dioxopyrrolidine moiety via displacement of a β-halo group on the amino ester.

- Step 1 : Synthesize methyl 2-amino-3-bromopropanoate via bromination of methyl serine.

- Step 2 : React with sodium 2,5-dioxopyrrolidin-1-ide in acetonitrile at 60°C.

- Step 3 : Purify by distillation and column chromatography.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Substitution Yield | 70–85% (analogous) | |

| Reaction Time | 16–24 hours |

Advantages : Scalable for industrial production.

Reductive Amination

Forming the dioxopyrrolidine ring via imine reduction and subsequent cyclization.

- Step 1 : Condense methyl 2-amino-3-oxopropanoate with 2,5-dioxopyrrolidine-1-amine using NaBH₃CN.

- Step 2 : Cyclize under acidic conditions (HCl/MeOH).

- Step 3 : Neutralize and extract with ethyl acetate.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Reduction Agent | NaBH₃CN (2 eq) | |

| Cyclization pH | 3.5–4.0 |

Limitations : Sensitive to moisture and requires strict pH control.

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Complexity |

|---|---|---|---|

| Coupling-Mediated | 65–91 | High | Moderate |

| Cyclization | 55–75 | Moderate | High |

| Nucleophilic Sub. | 70–85 | High | Low |

| Reductive Amination | 60–70 | Low | Moderate |

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(2,5-dioxopyrrolidin-1-yl)propanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but generally involve standard laboratory techniques.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as oxides, reduced amines, and substituted products

Scientific Research Applications

Methyl 2-amino-3-(2,5-dioxopyrrolidin-1-yl)propanoate has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including anticonvulsant properties.

Medicine: Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(2,5-dioxopyrrolidin-1-yl)propanoate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit calcium currents mediated by Cav 1.2 (L-type) channels . This inhibition is believed to contribute to its anticonvulsant properties. Additionally, the compound exhibits high metabolic stability and negligible hepatotoxicity, making it a promising candidate for further research.

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

a) Methyl 2-[[[2-Cyano-2-(2-pyridinyl)ethenyl]amino]-3-(4-hydroxy-2,6-dioxo-5-pyrimidinyl)propenoate] (Compound 10)

- Structure: Contains a pyrimidinyl-dione group and a cyano-substituted ethenyl linker .

- Synthesis: Prepared via condensation of aromatic amines with methyl/ethyl cyano-pyridinyl derivatives in acetic acid.

- This may influence binding affinity in biological systems.

b) (S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate

- Structure : Substitutes the dioxopyrrolidinyl group with a nitroaryl moiety .

- Synthesis: Etherification using methanol and thionyl chloride, followed by reduction to amino-alcohol derivatives.

- Key Differences : The electron-withdrawing nitro group increases electrophilicity, making it more reactive in aromatic substitution compared to the neutral dioxopyrrolidinyl group.

c) 2-(Cyclopropylamino)-3-(2,5-dioxopyrrolidin-1-yl)propanamide

- Structure: Replaces the methyl ester with a cyclopropylamino-propanamide group .

- Molecular Formula : C₁₀H₁₅N₃O₃ (MW: 225.25 g/mol).

d) 2,5-Dioxopyrrolidin-1-yl 3-(PEG-linked)propanoate

- Structure : Features a polyethylene glycol (PEG) chain and a phthalimide group .

- Applications : Used as a drug-delivery linker due to its extended hydrophilicity and biocompatibility.

- Key Differences : The PEG chain enhances solubility in polar solvents, whereas the target compound’s compact structure favors organic-phase reactions.

Physicochemical and Hazard Comparison

Biological Activity

Methyl 2-amino-3-(2,5-dioxopyrrolidin-1-yl)propanoate, also known by its CAS number 1250538-29-4, is a compound that has garnered attention for its potential biological activities, particularly in the realm of anticonvulsant properties and analgesic effects. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

- Molecular Formula : C₈H₁₂N₂O₄

- Molecular Weight : 200.19 g/mol

- CAS Number : 1250538-29-4

Anticonvulsant Activity

A significant area of research surrounding this compound involves its anticonvulsant properties. Studies have demonstrated that derivatives of this compound exhibit varying degrees of efficacy in seizure models.

Case Study: Anticonvulsant Efficacy

In a study evaluating a series of related compounds, it was found that certain derivatives displayed protective effects in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests. Notably:

| Compound | ED50 (mg/kg) | Test Type |

|---|---|---|

| Compound 17 | 97.51 | MES |

| Compound 8 | 104.11 | MES |

| Compound 6 | 40.87 | scPTZ |

| Compound 22 | 60.00 | scPTZ |

These results suggest that this compound may influence voltage-gated sodium and calcium channels, contributing to its anticonvulsant activity .

Analgesic Activity

In addition to its anticonvulsant effects, this compound has shown promise in analgesic applications. Research indicates that specific derivatives can significantly alleviate pain without impairing motor coordination.

Analgesic Effects in Animal Models

In a formalin-induced pain model, selected compounds derived from this compound exhibited notable analgesic activity:

| Compound | Pain Model | Result |

|---|---|---|

| Compound 7 | Formalin Model | Significant analgesic effect |

| Compound 8 | Formalin Model | Significant analgesic effect |

| Compound 17 | Formalin Model | Significant analgesic effect |

These findings highlight the potential for developing new analgesics based on the structure of this compound .

The mechanisms underlying the biological activities of this compound appear to be multifaceted:

- Voltage-Gated Ion Channels : The compound may modulate sodium and calcium channels, which are critical in neuronal excitability and neurotransmitter release.

- Neurotransmitter Systems : It may also interact with various neurotransmitter systems, contributing to both anticonvulsant and analgesic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.